2,2-Dimethylbenzofuran-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-10(2)9(11)7-5-3-4-6-8(7)12-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHCLCWZVSGHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502342 | |
| Record name | 2,2-Dimethyl-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16748-90-6 | |
| Record name | 2,2-Dimethyl-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,2 Dimethylbenzofuran 3 2h One and Its Analogues
Established Synthetic Routes to the 2,2-Dimethylbenzofuran-3(2H)-one Core Structure
Traditional methods for constructing the this compound core rely on fundamental organic reactions such as cyclization and condensation, as well as structured multi-step sequences.
Intramolecular cyclization is a cornerstone in the formation of the benzofuranone ring. A common strategy involves the cyclization of precursor molecules that already contain the necessary atoms for the bicyclic system. For instance, the cycloisomerization of ortho-alkynyl phenols can yield benzofuran-3(2H)-ones. researchgate.net While not specific to the 2,2-dimethyl derivative, this method highlights the general approach of forming the furanone ring through an intramolecular reaction on a substituted phenol (B47542). Another approach involves the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes, which, through a cascade of reactions including a Diels-Alder cycloaddition and subsequent cyclization, can form substituted benzofuranones.
A notable method for creating the C2-quaternary center, as seen in this compound, is through the rearrangement and cyclization of 2-hydroxychalcones. nih.gov This process can lead to the formation of a 2,3-dihydrobenzofuran (B1216630) intermediate, which can then be converted to the desired 3-acylbenzofuran. nih.gov Furthermore, DBU-promoted intramolecular annulation of ortho-oxyether aroylformates presents another pathway to 2,3-disubstituted benzofurans.
Condensation reactions are pivotal in building the benzofuranone ring system. The aldol (B89426) condensation, for example, is a powerful tool for forming carbon-carbon bonds and can be employed in the synthesis of aurones, which are 2-benzylidenebenzofuran-3(2H)-ones. This reaction can be catalyzed by either acids or bases. For instance, the base-catalyzed cyclization of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone (B20168) using sodium acetate (B1210297) in methanol (B129727) is a key step in producing a dihydroxybenzofuran-3(2H)-one intermediate. chemicalbook.com
Another relevant condensation strategy involves the reaction of benzofuran-3(2H)-one with α,β-dicarbonyl compounds. This reaction, which can be performed without a solvent and under microwave irradiation with a clay catalyst, leads to the formation of acyl-aurones. semanticscholar.orgnih.gov This demonstrates the utility of condensation reactions in further functionalizing the core benzofuranone structure.
The synthesis of this compound and its analogues can also be accomplished through well-defined multi-step reaction sequences. A classic example is the synthesis of the related compound 2,3-dihydro-2,2-dimethyl-7-benzofuranol, which starts from 2-hydroxyacetophenone (B1195853). google.com This sequence involves:
Preparation of 2-acetylphenyl methallyl ether by reacting 2-hydroxyacetophenone with a methallyl halide in the presence of a base. google.com
Rearrangement and cyclization of the ether at elevated temperatures to form 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran. google.com
Conversion of the acetyl group to an acetoxy group using a peroxy acid. google.com
Hydrolysis of the acetoxy derivative to yield the final 2,3-dihydro-2,2-dimethyl-7-benzofuranol. google.com
A similar multi-step approach is used for synthesizing 2-arylbenzofuran derivatives, which involves O-alkylation of a substituted 2-hydroxybenzaldehyde, followed by hydrolysis and then cyclization of the resulting acid to form the benzofuran (B130515) ring. researchgate.net
Advanced Synthetic Strategies for Benzofuranone Scaffolds
Modern synthetic chemistry offers more sophisticated and efficient methods for constructing benzofuranone scaffolds, often employing catalytic systems to achieve high levels of selectivity and yield.
Catalysis plays a crucial role in the contemporary synthesis of benzofuranones, enabling reactions that might otherwise be difficult or inefficient. A variety of metal-based catalysts have been developed for this purpose. For instance, a relay catalysis system using both rhodium and cobalt has been successfully employed for the C-H functionalization and annulation of N-aryloxyacetamides with propiolic acids. acs.org This method allows for the direct construction of benzofuran-3(2H)-one scaffolds that feature a quaternary carbon at the C2 position, a key structural feature of this compound. acs.org
Copper catalysts are particularly noteworthy in the synthesis of benzofuran derivatives. nih.gov One-pot tandem reactions involving a copper-catalyzed Sonogashira cross-coupling followed by intramolecular cyclization are effective for producing benzofurans from o-iodophenols and terminal alkynes. semanticscholar.orgnih.gov In these reactions, a palladium complex often serves as the primary catalyst, with copper(I) iodide acting as a co-catalyst. nih.gov
While the specific Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," is well-known for forming triazoles, its direct application to form the this compound core is not widely reported. However, the principles of using copper to facilitate the formation of new rings are clearly established in the broader context of benzofuran synthesis. For example, copper-catalyzed cascade cyclization strategies have been developed to produce various aminobenzofuran derivatives.
Catalytic Methodologies in Benzofuranone Synthesis
Palladium-Catalyzed C-H Activation/C-O Cyclization
Palladium catalysis has emerged as a powerful tool for the synthesis of benzofuranone derivatives through C-H activation and subsequent C-O bond formation. This strategy often involves the intramolecular cyclization of appropriately substituted precursors. For instance, a palladium-catalyzed dual C-H functionalization of substituted aromatic ketones with maleimides has been reported to yield tricyclic heterocyclic molecules. rsc.org This process utilizes a weak chelation-assisted, selective activation of an ortho-methyl C(sp³)–H bond, followed by a second C-H activation at the meta position to construct a five-membered ring. rsc.org While this specific example leads to a more complex fused system, the underlying principle of palladium-catalyzed C-H activation and cyclization is a key strategy in forming benzofuranone-like structures.
Another relevant palladium-catalyzed method involves the reaction of o-iodostyrenes with cyclopropenones, which proceeds through a [3+2] cyclization followed by a C-H activation sequence. nih.gov This protocol demonstrates the versatility of palladium catalysis in constructing polycyclic frameworks that can incorporate benzofuranone substructures. Furthermore, palladium acetate has been successfully employed to catalyze the reaction between aryl boronic acids and 2-(2-formylphenoxy)acetonitriles, affording benzoyl-substituted benzofurans in good to excellent yields. nih.gov This highlights the utility of palladium catalysts in forging key bonds for the formation of the benzofuran skeleton.
Indium-Catalyzed Tandem Reactions
While specific examples of indium-catalyzed synthesis of this compound are not prevalent in the reviewed literature, the broader application of indium catalysis in the formation of related heterocyclic systems suggests its potential. Indium catalysts are known to facilitate various organic transformations, including tandem reactions that can efficiently build molecular complexity. The development of indium-catalyzed methodologies for benzofuranone synthesis remains an area with potential for future exploration.
Acid-Catalyzed Rearrangements and Cyclizations
Acid catalysis plays a pivotal role in the synthesis of benzofuranones through various rearrangement and cyclization reactions. nsf.gov A common strategy involves the acid-catalyzed cyclization of acetal (B89532) precursors. For example, polyphosphoric acid (PPA) can be used to catalyze the cyclization of an acetal to form a benzofuran core, although this can sometimes lead to a mixture of regioisomers. wuxiapptec.com The mechanism involves protonation of the acetal, elimination of an alcohol to form an oxonium ion, followed by intramolecular nucleophilic attack of the phenyl ring. wuxiapptec.com
Triflic acid has also been utilized in the synthesis of substituted benzofuran derivatives from o-alkynylphenols. nih.gov This method proceeds through protonation of a vinylogous ester intermediate to form an oxocarbenium ion, which then undergoes an oxa-Michael reaction to yield the benzofuran skeleton. nih.gov Furthermore, p-toluenesulfonic acid can be employed to selectively generate 3-formylbenzofurans from 2,3-dihydrobenzofuran intermediates through a rearrangement process. nih.gov This highlights the ability of acid catalysts to not only facilitate cyclization but also to direct the formation of specific isomers.
The reaction of 3-hydroxy-2-pyrones with nitroalkenes in the presence of a Lewis acid like aluminum chloride and an additive such as trifluoroacetic acid can produce benzofuranones with a high degree of regioselectivity. oregonstate.edu This method allows for the programmed synthesis of benzofuranones with various substitution patterns. nsf.govoregonstate.edu
Tandem Reactions and One-Pot Synthesis Protocols for Benzofuranones
Tandem and one-pot reactions offer an efficient and atom-economical approach to the synthesis of benzofuranones by combining multiple reaction steps into a single operation, thereby avoiding the isolation of intermediates. dtu.dk A notable example is the one-pot synthesis of benzofuran derivatives from the reaction of ortho-hydroxy α-aminosulfones with 2-bromo-1,3-indandione, mediated by DMAP. mdpi.com This reaction proceeds through a tandem cyclization process.
Another versatile one-pot method involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. nsf.gov This reaction can be optimized to favor the formation of the benzofuranone product by adjusting the reaction conditions, such as temperature and the concentration of an acid catalyst. nsf.gov Similarly, a one-pot, two-step reaction has been described for the preparation of complex benzofuranone derivatives involving the in situ formation of pyridinium (B92312) ylides which then react with aromatic aldehydes and dimedone. researchgate.net
Acid/base-steered cascade cyclizations provide another powerful one-pot strategy. For instance, the reaction of 2-acetylbenzoic acid with isatoic anhydride (B1165640) can be directed to selectively produce either isobenzofuranone derivatives in the presence of sodium carbonate or isoindolobenzoxazinones when p-toluenesulfonic acid is used. nih.gov This demonstrates how the choice of catalyst can dramatically influence the outcome of a one-pot reaction.
Regioselective Synthesis of this compound Analogues
The regioselective synthesis of benzofuranone analogues is crucial for controlling their chemical and biological properties. Several methods have been developed to achieve high regioselectivity. The reaction of 3-hydroxy-2-pyrones with nitroalkenes is a prime example of a highly regioselective synthesis, allowing for the predictable placement of substituents on the benzofuranone core. nsf.govoregonstate.edu The substitution pattern of the final product is determined by the structure of the starting materials, and issues with regioisomeric mixtures are generally not observed. oregonstate.edu
Acid-catalyzed cyclizations can also exhibit regioselectivity, although this can be influenced by the substrate and reaction conditions. In the PPA-catalyzed cyclization of certain acetals, a mixture of regioisomers may be formed, with the product ratio depending on the relative activation energies of the competing cyclization pathways. wuxiapptec.com
A highly selective method for the synthesis of either 3-acylbenzofurans or 3-formylbenzofurans from a common 2,3-dihydrobenzofuran intermediate has been developed. nih.gov The choice of reaction conditions, specifically the solvent and the type of acid used, dictates which isomer is formed. nih.gov This provides a valuable tool for the regioselective functionalization of the benzofuranone system.
Asymmetric Synthesis Approaches for Enantiomerically Enriched Benzofuranone Derivatives
The development of asymmetric methods to produce enantiomerically enriched benzofuranone derivatives is of great interest, particularly for applications in medicinal chemistry. One such approach is the copper-catalyzed enantioselective conjugate addition of benzofuran-3(2H)-ones to α,β-unsaturated thioamides. nih.gov This method allows for the synthesis of all possible stereoisomers of a key intermediate for the natural product rocaglaol (B190029) in a highly diastereo- and enantioselective manner by using different chiral phosphine (B1218219) ligands. nih.gov
Another strategy involves the use of chiral building blocks, such as enantiopure 2,3-dihydro-4-pyridones, for the asymmetric synthesis of more complex molecules that may contain a benzofuranone-like substructure. nih.gov Additionally, copper/BOX complex-catalyzed reactions of 2-imino-substituted phenols with aryl diazoacetates have been shown to produce enantiomerically enriched 2,3-dihydrobenzofurans with quaternary carbon stereocenters in good to excellent yields and high enantioselectivity. mdpi.com The copper catalyst in this reaction acts both to generate a metallacarbene and as a Lewis acid to activate the imine. mdpi.com
Precursors and Key Intermediates in this compound Chemical Synthesis
The synthesis of this compound and its analogues relies on a variety of precursors and key intermediates. Phenolic compounds are fundamental starting materials. For instance, o-alkynylphenols serve as precursors for the synthesis of substituted benzofurans via triflic acid-mediated cyclization. nih.gov Similarly, iodophenols can be used in palladium- and copper-catalyzed Sonogashira coupling reactions with terminal alkynes, followed by intramolecular cyclization to form the benzofuran ring. nih.gov
Acetal-substituted phenols are key precursors in acid-catalyzed cyclization routes to benzofuranones. wuxiapptec.comwuxibiology.com The acetal functionality is designed to generate a reactive oxonium ion intermediate under acidic conditions, which then undergoes intramolecular cyclization. wuxiapptec.com
For tandem and one-pot syntheses, precursors like 3-hydroxy-2-pyrones and nitroalkenes are employed to construct the benzofuranone skeleton. nsf.gov In other methods, ortho-hydroxy α-aminosulfones and 2-bromo-1,3-indandione are used as precursors for the DMAP-mediated synthesis of spirobenzofuranones. mdpi.com A concise route to 2-amino-3-aryl-3H-benzofurans, which are precursors to 3-aryl-3H-benzofuran-2-ones, has been developed from simple phenols via the in situ generation of o-quinone methides. researchgate.net
The following table summarizes some of the key precursors and the synthetic methods they are used in:
| Precursor | Synthetic Method | Target Structure |
| Substituted Aromatic Ketones and Maleimides | Palladium-Catalyzed C-H Activation/C-O Cyclization | Tricyclic Heterocyclic Molecules |
| o-Iodostyrenes and Cyclopropenones | Palladium-Catalyzed [3+2] Cyclization/C-H Activation | Dihydroindeno[2,1-a]indenes |
| Aryl Boronic Acids and 2-(2-Formylphenoxy)acetonitriles | Palladium-Catalyzed Cross-Coupling/Cyclization | Benzoyl-Substituted Benzofurans |
| Acetal-Substituted Phenols | Acid-Catalyzed Cyclization | Benzofuranones |
| o-Alkynylphenols | Acid-Catalyzed Cyclization | Substituted Benzofurans |
| 3-Hydroxy-2-pyrones and Nitroalkenes | Acid-Catalyzed Tandem Reaction | Substituted Benzofuranones |
| ortho-Hydroxy α-Aminosulfones and 2-Bromo-1,3-indandione | DMAP-Mediated Tandem Cyclization | Spirobenzofuranones |
| 2-Acetylbenzoic Acid and Isatoic Anhydride | Acid/Base-Steered Cascade Cyclization | Isobenzofuranones or Isoindolobenzoxazinones |
| Benzofuran-3(2H)-ones and α,β-Unsaturated Thioamides | Copper-Catalyzed Asymmetric Conjugate Addition | Enantiomerically Enriched Benzofuranone Derivatives |
| 2-Imino-substituted Phenols and Aryl Diazoacetates | Copper-Catalyzed Asymmetric Cyclization | Enantiomerically Enriched 2,3-Dihydrobenzofurans |
Chemical Reactivity and Transformation Pathways of 2,2 Dimethylbenzofuran 3 2h One
Fundamental Reaction Mechanisms Involving the Benzofuranone Moiety
The benzofuranone moiety, a heterocyclic system, is characterized by a lactone (cyclic ester) fused to a benzene (B151609) ring. acs.org The dominant structure of benzofuranone compounds is the lactone form, rather than the enol form, in both solid and solution states. acs.org The fundamental reaction mechanisms are largely dictated by the electrophilic nature of the carbonyl carbon and the potential for reactions involving the aromatic ring and the alpha-carbon.
The synthesis of the benzofuranone ring system can be achieved through several pathways, including the cyclization of substituted phenols. oregonstate.edu One common mechanism involves an aldol (B89426) condensation followed by a Michael-type addition to an α,β-unsaturated carbonyl, which also forms an internal ester. chemicalforums.com Another approach involves a Diels-Alder reaction followed by a retro-cycloaddition to generate a phenol (B47542) intermediate which then cyclizes. oregonstate.edu
The reactivity of the benzofuranone system can be understood through its thermodynamic properties. Studies have determined the thermodynamic driving forces for proton release, hydrogen atom transfer, and electron transfer, which are crucial for understanding its antioxidant behavior. acs.org The mechanism of hydrogen transfer from some benzofuranone analogues to radicals like DPPH• involves a two-step process of proton transfer followed by electron transfer, with the proton transfer being the rate-determining step. acs.org
Nucleophilic Addition Reactions of the 2,2-Dimethylbenzofuran-3(2H)-one System
The carbonyl group in the this compound system is a primary site for nucleophilic attack. Grignard reagents, being strong carbon-based nucleophiles, readily add to the carbonyl carbon of ketones and esters. masterorganicchemistry.com In the case of esters, the reaction typically proceeds with a double addition, leading to the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.com
The reaction of this compound with Grignard reagents would be expected to follow a similar pathway. The initial nucleophilic addition of the Grignard reagent to the carbonyl carbon would form a tetrahedral intermediate. Due to the presence of a good leaving group (the phenoxide), the intermediate would likely collapse, reforming a ketone-like intermediate which would then undergo a second nucleophilic attack by the Grignard reagent. This would result in the formation of a tertiary alcohol.
The general reactivity of Grignard reagents with various functional groups is summarized in the table below.
| Reactant | Product after reaction with Grignard reagent and workup |
| Aldehyde | Secondary alcohol |
| Ketone | Tertiary alcohol |
| Ester | Tertiary alcohol (double addition) |
| Epoxide | Alcohol (addition to the less-substituted side) |
| Carbon dioxide | Carboxylic acid |
Data compiled from Master Organic Chemistry. masterorganicchemistry.com
It is important to note that Grignard reagents are also strong bases and will react with acidic protons, such as those from carboxylic acids or alcohols, before adding to a carbonyl group. masterorganicchemistry.com
Oxidation Reactions of this compound and its Precursors (e.g., Allylic Oxidation)
Oxidation reactions are crucial in both the synthesis and transformation of benzofuranone structures. The oxidation of phenols is a key method for constructing the dihydrobenzofuran scaffold. nih.gov For instance, the oxidative [3+2] cycloaddition of phenols and alkenes, facilitated by visible light-activated transition metal photocatalysis, allows for the synthesis of a wide array of dihydrobenzofuran natural products. nih.gov This method utilizes ammonium (B1175870) persulfate as a benign terminal oxidant. nih.gov
The oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can yield a mixture of 2-(4-hydroxyphenyl)benzo[b]furan and 2,3-dihydro-2-(4-hydroxyphenyl)benzo[b]-furan, with the product ratio depending on the amount of oxidant used. rsc.org
Furthermore, the oxidation of substituted benzofurans can lead to a variety of products. For example, the oxidation of 3-methylbenzofuran (B1293835) with hydrogen peroxide catalyzed by Mn(III) porphyrins primarily yields the lactone 3-methylbenzofuran-2(3H)-one. mdpi.com The oxidation of 3-arylbenzofuran-2(3H)-ones can lead to 2-hydroxybenzophenones through a decarbonylation-oxidation process. researchgate.net
Photochemical Transformations of Benzofuranone Structures
Benzofuranone and its derivatives can undergo various photochemical transformations upon exposure to UV radiation. researchgate.netepo.org These reactions are of interest for the synthesis of complex molecules and for understanding the photostability of these compounds. epo.orgrsc.org
Photocyclization is a notable reaction of certain benzofuranone precursors. For example, 2-(2-formylphenoxy)acetic acid and its esters can undergo photocyclization to form chromanone and benzofuranone derivatives when irradiated with 365 nm light. rsc.org The mechanism is believed to involve the excitation of the carbonyl group to a biradical state, followed by intramolecular hydrogen transfer and cyclization. rsc.org
The photochemistry of 2-nitrobenzofuran (B1220441) has been shown to involve a nitro-nitrite rearrangement in deaerated acetonitrile (B52724) solution. researchgate.net The presence of a methyl substituent at the 3-position can alter the photoreactivity of the molecule. researchgate.net Additionally, a metal-free photochemical reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes provides a route to 2-substituted benzo[b]furans. nih.gov
Some benzophenone (B1666685) derivatives are utilized as UV filters in various materials due to their ability to absorb UV radiation. nih.govresearchgate.net The photostability of these compounds is a critical factor, and their degradation can be studied using advanced oxidation processes involving UV light. nih.gov
Influence of Substituent Effects on this compound Reactivity
Substituents on the aromatic ring of the benzofuranone system can significantly influence its reactivity. These effects can be broadly categorized as inductive and resonance effects. lumenlearning.com Electron-donating groups generally activate the aromatic ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. lumenlearning.comlumenlearning.com
The position of the substituent also plays a crucial role in directing incoming electrophiles to the ortho, meta, or para positions. lumenlearning.comyoutube.com For instance, hydroxyl and methoxy (B1213986) groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. lumenlearning.com In contrast, nitro groups are strong deactivating groups and direct incoming electrophiles to the meta position. lumenlearning.com
In the context of this compound, substituents on the benzene ring would alter the electron density of the entire molecule, affecting the reactivity of both the aromatic ring and the carbonyl group. For example, an electron-withdrawing group would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, an electron-donating group would decrease the electrophilicity of the carbonyl carbon.
The structure-activity relationship of benzofuran (B130515) compounds has been studied, revealing that substituents at various positions are crucial for their biological activities. nih.gov For example, the presence of chloro substituents on related pyrazoline and pyrazole (B372694) moieties was found to be closely related to their antibacterial activity. nih.gov Quantum computational studies on 2-phenylbenzofuran (B156813) derivatives have shown that the antioxidant activity is largely controlled by the O–H bond dissociation enthalpy, which is influenced by the electronic effects of substituents. nih.govresearchgate.net
The following table summarizes the activating/deactivating and directing effects of common substituents on an aromatic ring.
| Substituent | Effect on Reactivity | Directing Effect |
| -OH, -OR | Activating | Ortho, Para |
| -NH2, -NHR, -NR2 | Activating | Ortho, Para |
| -CH3, -R (Alkyl) | Activating | Ortho, Para |
| -F, -Cl, -Br, -I | Deactivating | Ortho, Para |
| -C=O (ketone, ester, etc.) | Deactivating | Meta |
| -NO2 | Deactivating | Meta |
| -CN | Deactivating | Meta |
| -SO3H | Deactivating | Meta |
Data compiled from various organic chemistry resources. lumenlearning.comlumenlearning.com
Derivatives and Structural Modifications of 2,2 Dimethylbenzofuran 3 2h One
Synthesis and Structural Characterization of Substituted 2,2-Dimethylbenzofuran-3(2H)-one Analogues
The synthesis of analogues of this compound often begins with precursor molecules like catechol, which reacts with methallyl chloride to form 2-methallyloxyphenol. google.com This intermediate then undergoes rearrangement and cyclization to yield the core benzofuranol structure. google.com Another approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes, which allows for the regioselective preparation of benzofuranones with programmable substitution patterns at any position. oregonstate.edu
A key transformation is the conversion of 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran to its acetoxy derivative using active-oxygen compounds such as peracetic acid. google.com This process is a crucial step in creating functionalized analogues. google.com Furthermore, a series of 2,2-dimethyl-4,5-diaryl-3(2H)furanones has been prepared and evaluated, demonstrating the scaffold's tolerance for bulky aryl substituents. nih.gov
The structural characterization of these new compounds is rigorously performed using modern analytical techniques. Methods such as Infrared (IR) spectroscopy, Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR), and mass spectrometry are routinely employed to confirm the molecular structures. nitw.ac.inresearchgate.net For unambiguous determination of stereochemistry and solid-state conformation, single-crystal X-ray diffraction is an invaluable tool. nitw.ac.inresearchgate.net For instance, the Z-geometry of the exocyclic double bond in 2-benzylidenebenzofuran-3(2H)-one derivatives has been confirmed through such studies. nitw.ac.inresearchgate.net
The following table summarizes selected substituted benzofuranone derivatives and the methods used for their characterization.
| Compound Name | Starting Materials | Key Reagents/Conditions | Characterization Methods | Reference |
| 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | Catechol, Methallyl chloride | Rearrangement, Cyclization | Not specified | google.com |
| 2,3-Dihydro-2,2-dimethyl-7-acetoxybenzofuran | 2,3-Dihydro-2,2-dimethyl-7-acetylbenzofuran | Peracetic acid | Gas Chromatography | google.com |
| 7-Methylbenzofuran-2(3H)-one | 3-Hydroxy-2-pyrone, Nitroalkene | AlCl₃, TFA, 120°C | Not specified | oregonstate.edu |
| 2-(2-(Allyloxy)benzylidene)-7-methoxybenzofuran-3(2H)-one | 7-Methoxybenzofuran-3(2H)-one, 2-(Allyloxy)benzaldehyde | Ethylenediamine diacetate (EDDA), Acetonitrile (B52724) | IR, ¹H NMR, ¹³C NMR, MS, X-ray Diffraction | nitw.ac.inresearchgate.net |
| 2,2-Dimethyl-4,5-diaryl-3(2H)furanones | Not specified | Not specified | Not specified | nih.gov |
| Ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzofuranol | 2,2-Dimethyl-2,3-dihydro-7-benzofuranol | Various | Not specified | researchgate.net |
Design and Elaboration of Hybrid Benzofuranone Derivatives (e.g., Benzofuran-3(2H)-one Linked Geminal bis 1,2,3-Triazole Hybrids)
The strategy of creating hybrid molecules by linking the benzofuranone scaffold with other heterocyclic rings has yielded novel chemical entities. A notable example is the synthesis of benzofuran-3(2H)-one linked geminal bis-1,2,3-triazole hybrids. asianpubs.orgresearchgate.net This synthesis starts from o-hydroxyacetophenones and proceeds through a two-step process involving the formation of a diazido intermediate, followed by a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. asianpubs.orgresearchgate.netresearchgate.net The resulting 2,2-di(1H-1,2,3-triazol-1-yl)benzofuran-3(2H)-ones have been characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. asianpubs.orgresearchgate.net
Other hybrid structures include benzofuran (B130515)–thiazolylhydrazone derivatives, which are synthesized by reacting benzofuran-2-carbaldehyde with thiosemicarbazide, followed by a ring-closure reaction with phenacyl bromide derivatives. nih.gov Similarly, benzofuran derivatives have been hybridized with piperazine (B1678402) and piperidine (B6355638) moieties. nih.gov For example, 2-(benzofuran-2-yl)-1-(4-methylpiperazin-1-yl)ethanethione was synthesized via the Willgerodt–Kindler reaction from 1-(benzofuran-2-yl)ethan-1-one. nih.gov These hybrid compounds demonstrate the modular nature of benzofuranone chemistry, allowing for the integration of diverse functional groups. nih.govnih.gov
The table below details examples of these hybrid derivatives.
| Hybrid Derivative Class | Synthetic Strategy | Key Intermediates/Reagents | Characterization | Reference |
| Benzofuran-3(2H)-one Linked Geminal bis 1,2,3-Triazole Hybrids | Two-step synthesis from o-hydroxyacetophenones | Sodium azide, Iodine, Cu(I) catalyst (CuAAC) | ¹H NMR, ¹³C NMR, Mass Spectra | asianpubs.orgresearchgate.net |
| Benzofuran–Thiazolylhydrazone Hybrids | Two-step reaction from benzofuran-2-carbaldehyde | Thiosemicarbazide, Phenacyl bromides | ¹H NMR, ¹³C NMR, HRMS | nih.gov |
| Benzofuranyl Piperazine Hybrids | Willgerodt–Kindler reaction | 1-(Benzofuran-2-yl)ethan-1-one, N-ethyl piperazine, Sulfur | ¹H NMR, ¹³C NMR, IR, Elemental Analysis | nih.gov |
| Benzofuranyl Piperidine Hybrids | Reflux of enaminone with piperidine | 1-(Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one | ¹H NMR | nih.gov |
Benzofuranone-Fused Systems and Polycyclic Architectures Derived from this compound
The benzofuranone scaffold serves as a building block for constructing more complex, fused polycyclic systems. organic-chemistry.org A variety of catalytic methods have been developed to achieve these transformations. For instance, rhodium(II)-catalyzed oxy-alkynylation using EBX reagents allows for the synthesis of C2-quaternary alkyne-substituted benzofuran-3-ones. organic-chemistry.org Another strategy involves a relay catalysis system, where Rh/Co catalysts promote a C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids to form benzofuran-3(2H)-one scaffolds containing a quaternary center. organic-chemistry.org
The fusion of benzofuran with other heterocyclic rings, such as the 1,2,4-triazole (B32235) system, has been explored to create novel bicyclic and polycyclic architectures. hpu2.edu.vn The synthesis of asianpubs.orgresearchgate.netnih.govtriazolo[3,4-b] asianpubs.orgnih.govnih.govthiadiazole derivatives bearing a benzofuran moiety has been accomplished starting from salicylaldehyde (B1680747) in a multi-step sequence. hpu2.edu.vn Additionally, cascade radical cyclization reactions provide a pathway to complex benzofurylethylamine derivatives. nih.gov This method involves a single-electron transfer from 2-azaallyl anions to 2-iodo aryl allenyl ethers, which initiates a radical cyclization followed by intermolecular coupling. nih.gov
Modifications at the Furanone Ring of this compound
Chemical modifications targeting the furanone ring of the benzofuranone scaffold have led to a diverse range of derivatives. The synthesis of 3(2H)-furanones can be achieved through the cycloisomerization of allenic hydroxyketones or the cyclization of γ-hydroxyalkynones using gold catalysts. organic-chemistry.org A series of 3(2H)-furanones was synthesized based on side-chain modifications of a parent furanone, which itself was prepared from an isoxazole (B147169) derivative via hydrogenolysis and acid hydrolysis. nih.gov
Specific reactions can introduce substituents at various positions of the furanone ring. For example, a domino reaction of α,β-acetylenic γ-hydroxy nitriles with arenecarboxylic acids yields 4-cyano-3(2H)-furanones. organic-chemistry.org Highly substituted 3(2H)-furanones with a C2-quaternary center can be synthesized efficiently through a cyclization/allylic alkylation cascade of α-diazo-δ-keto-esters, promoted by a combination of Rh(II)/Pd(0) catalysts. organic-chemistry.org Furthermore, electrophilic cyclization of 2-alkynyl-2-silyloxy carbonyl compounds using N-iodosuccinimide (NIS) leads to the formation of 4-iodo-3-furanones. organic-chemistry.org
Exploration of Ring-Opening and Rearrangement Products Derived from this compound
The benzofuran ring system, while aromatic, can undergo specific reactions that lead to ring-opening or rearrangement, providing pathways to different molecular skeletons. kyoto-u.ac.jp The cleavage of the C2–O bond in benzofurans can be achieved through several mechanisms involving organometallic species, such as oxidative addition to a metal complex. kyoto-u.ac.jp
One notable transformation is a manganese-catalyzed ring-opening reaction. In the presence of a catalytic amount of MnCl₂ and an excess of an organolithium reagent like phenyllithium, benzofuran can be converted into a stilbene (B7821643) derivative. kyoto-u.ac.jp The reaction proceeds through deprotonation at the 2-position followed by the formation of an oxamanganacycle intermediate. kyoto-u.ac.jp This process can be coupled with the introduction of electrophiles. For instance, the addition of a disilane (B73854) after the ring-opening step allows for the insertion of silicon, creating silylated products. kyoto-u.ac.jp These transformations highlight the utility of the benzofuran core as a latent reactive species for constructing non-heterocyclic structures. kyoto-u.ac.jp
Natural Product Inspired Benzofuranone Derivatives and their Synthesis
The benzofuranone scaffold is a prominent structural feature in many biologically active natural products, which has inspired the synthesis of numerous derivatives. nih.govnih.govrsc.org Naturally occurring benzofuranones like aurones, as well as compounds such as rocaglamide (B1679497) and moracin, serve as lead structures in drug development. rsc.org The synthesis of natural product analogues often involves mimicking biosynthetic pathways or developing novel synthetic routes to access these complex molecules. nih.govrsc.org
For example, aurones, which are 2-benzylidenebenzofuran-3(2H)-ones, can be synthesized via the aldol-type condensation of benzofuran-3(2H)-one derivatives with substituted benzaldehydes. nitw.ac.in Another class of natural products, the eremantholides, contains a 3(2H)-furanone unit that is considered crucial for their activity. nih.gov Synthetic efforts towards these molecules often focus on constructing this core furanone ring. nih.gov The synthesis of benzofuran derivatives through cascade radical cyclization has also been reported as a method to construct complex structures reminiscent of natural products. nih.gov This ongoing research highlights the importance of the benzofuranone core in medicinal chemistry and natural product synthesis. nih.govrsc.orgnih.gov
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2,2-Dimethylbenzofuran-3(2H)-one. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.
Proton (¹H) NMR Studies of this compound
Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For derivatives of this compound, the aromatic protons typically appear in the range of δ 6.0-9.5 ppm. pdx.edu In some benzofuran (B130515) derivatives, the protons on the benzene (B151609) ring can show distinct signals, such as doublets, which helps in their assignment to specific positions. nih.gov For instance, in certain substituted benzofuran-3(2H)-ones, aromatic protons have been observed as doublets at approximately δ 8.55 ppm and δ 8.35 ppm. nih.gov The methyl groups at the C2 position of the furanone ring are expected to produce a characteristic singlet signal.
Carbon-13 (¹³C) NMR and Advanced Techniques (HMBC, HSQC, CPMAS)
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the furanone ring in this compound derivatives gives a characteristic signal in the downfield region of the spectrum, typically around δ 180.0 ppm. nih.gov Aromatic carbons resonate in the approximate range of δ 110-160 ppm.
Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for establishing the connectivity within the molecule.
HSQC correlates the chemical shifts of protons with their directly attached carbon atoms, providing direct C-H bond information. columbia.edu This technique is significantly more sensitive than a standard 1D ¹³C NMR experiment. columbia.edu
HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems), which is invaluable for piecing together the molecular structure by identifying long-range connectivities. columbia.eduustc.edu.cn
Cross-Polarization Magic-Angle Spinning (CP-MAS) is a solid-state NMR technique that can be used to study the structure of solid materials, such as phenolic resins derived from benzofuranone structures. researchgate.net
Table 1: Representative ¹³C NMR Chemical Shift Ranges for Benzofuran-3(2H)-one Derivatives
| Functional Group | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~180.0-207.0 nih.govillinois.edu |
| Aromatic Carbons | ~110.0-160.0 nih.gov |
| Methyl (CH₃) | ~20.0-31.0 illinois.edunih.gov |
Note: The exact chemical shifts can vary depending on the specific substitution pattern and the solvent used.
Fluorine-19 (¹⁹F) NMR for Fluorinated Benzofuranone Derivatives
Fluorine-19 (¹⁹F) NMR is a specialized technique used for the characterization of organofluorine compounds. beilstein-journals.org For fluorinated derivatives of this compound, ¹⁹F NMR provides direct information about the chemical environment of the fluorine atoms. The chemical shifts and coupling constants in ¹⁹F NMR spectra are highly sensitive to the molecular structure, making it a powerful tool for confirming the successful incorporation of fluorine and for detailed structural analysis. rsc.org For example, in a study of a fluorinated benzofuranone derivative, ¹⁹F NMR was used to analyze the product of a reaction with a fluorinating agent. researchgate.net
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This is a powerful tool for confirming the identity of newly synthesized compounds. For benzofuran derivatives, HRMS has been used to confirm that the observed mass matches the calculated molecular formula. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. For instance, in studies of 2-aroylbenzofuran derivatives, common fragmentation pathways include the loss of small molecules like carbon monoxide (CO) and carbon dioxide (CO₂), as well as the cleavage of substituent groups. nih.gov The analysis of fragmentation patterns of related furanone compounds has been used to propose general fragmentation pathways. imreblank.ch
Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite and Degradation Product Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS plays a crucial role in profiling its metabolites and degradation products. While specific studies on the metabolic and degradation pathways of this compound are not extensively documented in publicly available literature, the fragmentation patterns of related benzofuranone structures can provide predictive insights.
The mass spectrum of a compound is a fingerprint determined by its molecular structure. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this molecular ion is dictated by the weakest bonds and the stability of the resulting fragments.
Key fragmentation pathways for benzofuranone derivatives often involve:
Alpha-cleavage: Fission of the bond adjacent to the carbonyl group.
Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation for cyclic systems.
Loss of small neutral molecules: Such as CO, CO₂, and H₂O.
For this compound, a prominent fragmentation would likely be the loss of a methyl group to form a stable carbocation. The study of related compounds, such as dihydrobenzofuran neolignans, through techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) combined with computational chemistry, helps in elucidating complex fragmentation pathways which can be extrapolated to predict the behavior of this compound. nih.gov
A related compound, 2,3-Dihydro-2,2-dimethyl-7-benzofuranol, a known metabolite of the pesticide Carbofuran (B1668357), shows a top peak at m/z 164 in its GC-MS data, with other significant peaks at m/z 149 and 131. nih.govnih.gov This information can serve as a reference for identifying potential metabolites of this compound that may undergo similar fragmentation.
Table 1: Predicted Major Mass Spectral Fragments for this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 162 | [C₁₀H₁₀O₂]⁺ | Molecular Ion |
| 147 | [C₉H₇O₂]⁺ | Loss of a methyl group (CH₃) |
| 134 | [C₉H₁₀O]⁺ | Loss of carbon monoxide (CO) |
| 119 | [C₈H₇O]⁺ | Loss of CO and a methyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its specific functional groups. While a directly published spectrum for this exact compound is not readily available, data from the parent compound, 2(3H)-benzofuranone, and other derivatives can be used for prediction. A study on 2(3H)-benzofuranone recorded its IR spectrum in the region of 200-4000 cm⁻¹. nih.gov A key feature for all benzofuranones is the strong absorption band due to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1700-1750 cm⁻¹. The presence of the gem-dimethyl group at the C2 position in this compound would also give rise to characteristic C-H stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of 2(3H)-benzofuranone has been recorded in the 400-3200 cm⁻¹ region. nih.gov For this compound, the C=O stretch would also be a prominent feature in the Raman spectrum. Aromatic C-C stretching vibrations are also expected to be strong in the Raman spectrum.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C=O Stretch | 1710 - 1730 (Strong) | 1710 - 1730 (Moderate) |
| Aromatic C=C Stretch | 1600 - 1450 (Multiple bands) | 1600 - 1450 (Strong) |
| C-O-C Stretch (ether) | 1250 - 1050 (Strong) | 1250 - 1050 (Weak) |
| C-H Stretch (Aromatic) | 3100 - 3000 (Weak) | 3100 - 3000 (Strong) |
| C-H Stretch (Aliphatic) | 2980 - 2850 (Medium) | 2980 - 2850 (Strong) |
| C-H Bend (gem-dimethyl) | ~1380 and ~1365 (Medium) | ~1380 and ~1365 (Weak) |
Electronic Spectroscopy: UV-Visible and Electronic Circular Dichroism (ECD) Investigations
Electronic spectroscopy probes the electronic transitions within a molecule and provides information about its chromophores and electronic structure.
UV-Visible Spectroscopy: The UV-Visible spectrum of this compound is expected to exhibit absorption bands characteristic of the benzofuranone chromophore. The benzene ring fused to the furanone system constitutes an extended π-electron system. Generally, benzofuran derivatives show two main absorption bands. nih.gov For this compound, π → π* transitions of the aromatic system are expected to appear at shorter wavelengths (around 250-290 nm), while n → π* transitions associated with the carbonyl group would appear at longer wavelengths with lower intensity.
Electronic Circular Dichroism (ECD): Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules. Since this compound is achiral, it will not exhibit an ECD spectrum. However, if a chiral center were introduced into the molecule, ECD would be an invaluable technique for its stereochemical analysis. Computational methods can be used to predict the ECD spectra of chiral derivatives, which can then be compared with experimental data to assign the absolute configuration. osti.gov
Table 3: Predicted UV-Visible Absorption Maxima for this compound
| Transition | Predicted λₘₐₓ (nm) | Solvent |
| π → π | ~250 - 290 | Ethanol/Methanol (B129727) |
| n → π | ~320 - 350 | Ethanol/Methanol |
X-ray Crystallography for Solid-State Structure Determination and Confirmation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.
A hypothetical crystal structure of this compound would be expected to exhibit a planar benzofuranone core with the two methyl groups positioned at the C2 atom. The packing of the molecules in the crystal lattice would be governed by intermolecular forces such as dipole-dipole interactions and van der Waals forces.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 |
| Z | 4 |
Computational and Theoretical Investigations of 2,2 Dimethylbenzofuran 3 2h One
Density Functional Theory (DFT) Applications in Benzofuranone Studies
Density Functional Theory (DFT) has become a primary method for the computational study of benzofuranone derivatives due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net This approach models the electronic structure of a molecule based on its electron density, providing significant insights into its chemical behavior. DFT calculations have been systematically applied to investigate the properties of benzofuran (B130515) and its related structures. researchgate.net
A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, seeks to find the arrangement of atoms that corresponds to the lowest potential energy. researchgate.net For benzofuran derivatives, DFT methods like B3LYP have been used to calculate optimized geometric parameters such as bond lengths and bond angles. researchgate.net Studies on related compounds, such as 1-benzofuran-2-carboxylic acid, have shown that the calculated values are in good agreement with experimental data obtained from X-ray diffraction, validating the accuracy of the theoretical approach. researchgate.net
The optimized geometry provides the foundation for further calculations of the molecule's electronic structure, including the distribution of electrons and the molecular electrostatic potential, which identifies the electrophilic and nucleophilic sites within the molecule. sci-hub.se
Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for a Benzofuran Derivative (1-benzofuran-2-carboxylic acid) Data sourced from a study utilizing the DFT/UB3LYP/6-31G(d,p) level of theory. researchgate.net
| Parameter | Bond/Angle | Experimental Value (Å/°) | Calculated Value (Å/°) |
| Bond Length | C7-O1 | 1.365 | 1.362 |
| Bond Length | C2-C3 | 1.353 | 1.371 |
| Bond Length | C8-C9 | 1.428 | 1.423 |
| Bond Angle | C2-O1-C7 | 105.1 | 105.9 |
| Bond Angle | O1-C2-C3 | 112.0 | 111.4 |
| Bond Angle | C4-C3-C2 | 106.3 | 106.4 |
Vibrational Frequency Analysis and Spectroscopic Property Prediction
DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational wavenumbers and the intensity of vibrational bands, researchers can make detailed assignments of the fundamental modes of vibration. researchgate.net For the related compound 2(3H)-benzofuranone, vibrational frequencies have been calculated and show good agreement with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net These theoretical predictions are crucial for interpreting experimental spectra and understanding the molecule's vibrational properties. For instance, a characteristic splitting observed in the carbonyl group (C=O) stretching frequency in the spectra of 2(3H)-benzofuranone was explained as a Fermi-resonance phenomenon through computational analysis. researchgate.net
Table 2: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for 2(3H)-Benzofuranone Theoretical values were obtained using the DFT B3LYP/6-31G(d,p) method. researchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) (IR) | Experimental Frequency (cm⁻¹) (Raman) |
| C=O Stretch | 1782 | 1776 | 1775 |
| C-O Stretch | 1290 | 1285 | 1288 |
| C-H Stretch (Aromatic) | 3065 | 3070 | 3068 |
| CH₂ Symmetric Stretch | 2925 | 2928 | 2926 |
| CH₂ Wagging | 1345 | 1342 | 1344 |
Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analysis
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule. nih.gov It examines interactions between filled and vacant orbitals, offering insights into intramolecular charge transfer, hyperconjugation, and the nature of chemical bonds. physchemres.org In benzofuranone systems, NBO analysis helps to quantify the delocalization of electron density and the stability arising from these electronic interactions. researchgate.netphyschemres.org
Table 3: FMO Properties of a Benzofuran Derivative Calculated using DFT methods for a representative benzofuran compound. researchgate.net
| Property | Value (eV) |
| HOMO Energy | -6.54 |
| LUMO Energy | -1.98 |
| Energy Gap (ΔE) | 4.56 |
Time-Dependent DFT (TD-DFT) for Electronic Transitions
To understand a molecule's response to ultraviolet-visible light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the vertical excitation energies, which correspond to the electronic transitions between molecular orbitals. researchgate.netumanitoba.ca For 2-coumaranone, a related benzofuranone, TD-DFT calculations have been used to predict its UV spectrum, with results showing good agreement with experimental observations. researchgate.net This allows for the assignment of specific absorption bands in the experimental spectrum to particular electronic transitions, providing a deeper understanding of the molecule's photophysical properties. umanitoba.ca
Conformational Analysis and Potential Energy Surface Studies
The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. libretexts.orgmuni.cz It can be visualized as a multidimensional landscape where valleys represent stable molecular structures (conformers) and saddle points correspond to transition states between these conformers. libretexts.org
For flexible molecules, computational methods can be used to perform a conformational analysis by systematically exploring the PES to identify all low-energy conformers. researchgate.net Ab initio calculations on the parent benzofuranone scaffold have been used to study its conformational preferences, revealing that the 2(3H)-benzofuranone isomer is more stable than the 3(2H)-benzofuranone form. researchgate.net By mapping the PES, researchers can understand the relative stabilities of different spatial arrangements of the atoms and the energy barriers that separate them, which is crucial for predicting the molecule's behavior and properties.
Mechanistic Computational Studies of Benzofuranone Reactions
DFT calculations are an invaluable tool for elucidating the mechanisms of chemical reactions. pku.edu.cn By computing the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be mapped out on the potential energy surface. This allows researchers to determine activation energies and identify the rate-determining step of a reaction.
Computational studies have been conducted to investigate the formation of benzofuran-2(3H)-one derivatives. researchgate.net For example, the mechanism of an unexpected cyclization reaction to form a (Z)-3-(2-phenylhydrazineylidene)benzofuran-2(3H)-one was investigated using DFT. The calculations revealed the crucial role of solvent molecules (ethanol and water) in promoting the reaction, lowering energy barriers, and enabling specific bond cleavage and formation steps. researchgate.net Such studies provide a molecular-level understanding of reaction pathways that is often inaccessible through experimental means alone. pku.edu.cn
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Methodologies for Receptor Interactions (In Silico Modeling)
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are crucial for their biological effects. For a series of related compounds, 2D or 3D QSAR models can be developed. These models typically involve the calculation of various molecular descriptors, which quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. Statistical methods are then used to correlate these descriptors with the observed biological activity.
Molecular docking is another powerful in silico technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is frequently used to predict how a small molecule, such as 2,2-Dimethylbenzofuran-3(2H)-one, might interact with a specific protein target. The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
While general QSAR and molecular docking studies have been conducted on various benzofuranone derivatives to explore their potential as, for example, antipsychotics or anticancer agents, no specific studies detailing these analyses for this compound could be located.
Electrostatic Potential (MEP) Mapping and Nonlinear Optics (NLO) Property Predictions
Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the charge distribution of a molecule. The MEP map provides a color-coded representation of the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting how a molecule will interact with other molecules, including biological receptors and other chemical reagents.
Nonlinear Optics (NLO) is the study of how light interacts with matter at high light intensities, leading to a nonlinear response. Materials with significant NLO properties are of great interest for applications in optoelectronics, such as in optical switching and frequency conversion. Computational methods, particularly density functional theory (DFT), are often employed to predict the NLO properties of new organic molecules. These calculations can determine key parameters like the first-order hyperpolarizability, which is a measure of the NLO response.
Investigations into the MEP and NLO properties of various benzofuran derivatives have been reported, often highlighting the role of substituent groups and molecular conjugation in determining these properties. However, specific MEP maps and NLO property predictions for this compound are not available in the reviewed literature.
Non Clinical Research Applications and Mechanistic Studies
Investigation of Antioxidant Activity and Mechanism of Action
The antioxidant capabilities of benzofuranone derivatives have been a subject of significant scientific interest. It has been reported that transforming a chroman skeleton, found in antioxidants like Vitamin E, into a benzofuran (B130515) skeleton can lead to an increase in antioxidant activity. nih.gov This enhancement is attributed to the specific electronic and structural properties of the benzofuran core.
The primary mechanism for the antioxidant action of many phenolic compounds, including derivatives of benzofuranone, is their function as hydrogen donors. nih.gov These molecules, often classified as chain-breaking antioxidants, can inhibit oxidation processes by transferring a proton (hydrogen atom) to a free radical species. nih.gov This action neutralizes the highly reactive radical, and the resulting antioxidant radical is typically stabilized by resonance, rendering it less reactive and unable to propagate the oxidative chain reaction. nih.gov While direct studies on the hydrogen-donating ability of 2,2-Dimethylbenzofuran-3(2H)-one are not extensively detailed, the general principle applies to phenolic antioxidants, which are a major class of radical-trapping stabilizers.
The degradation of polymers, especially when exposed to high temperatures during processing or use, is a significant industrial challenge. google.com This process often involves a free-radical autooxidation mechanism. Chain-breaking antioxidants are crucial for polymer stabilization as they intercept the propagating radicals in the degradation cycle. google.com
Benzofuranone derivatives have demonstrated notable performance as processing stabilizers for polymers. Specifically, 3-arylbenzofuran-2-ones have shown outstanding efficacy in this role. chimia.ch These stabilizers function by trapping oxygen-centered radicals, which are key intermediates in the oxidative degradation of polymers. google.com This mechanism effectively breaks the chain reaction of autooxidation at an early stage. chimia.ch The use of such compounds is critical because many traditional low-molecular-weight antioxidants are too volatile for high-temperature applications. google.com
| Antioxidant Mechanism | Description | Role of Benzofuranones |
| Hydrogen Donation | Transfer of a hydrogen atom to a free radical, neutralizing it. | The phenolic-like structure allows for the donation of a hydrogen atom to terminate oxidative chains. |
| Chain-Breaking | Interception of radical species in a chain reaction to prevent propagation. | Benzofuranone derivatives act as radical traps, particularly for oxy-centered radicals in polymer autooxidation. google.com |
Enzymatic Inhibition Studies (e.g., Indoleamine 2,3-Dioxygenase (IDO) Inhibition)
Indoleamine 2,3-dioxygenase (IDO1) is a critical enzyme that catalyzes the first and rate-limiting step in the conversion of tryptophan to kynurenine. nih.gov The inhibition of IDO1 is a therapeutic strategy for various diseases, including cancer and autoimmune disorders. nih.gov Research has identified that natural compounds with diverse structures can act as IDO1 inhibitors. nih.gov
Specifically, a series of benzofuranquinones, which are analogues of the marine metabolite annulin (B1175126) A, have been synthesized and evaluated as inhibitors of human IDO. rsc.orgnih.gov The most potent of these compounds were 5-methoxy-2-methylbenzofuranquinones, which demonstrated IC50 values around 0.2 mM. rsc.orgnih.gov It is noteworthy that the corresponding hydroquinones were inactive, highlighting the importance of the quinone structure for this specific activity. rsc.orgnih.gov While this compound is not a quinone, these findings suggest that the broader benzofuran scaffold is a viable starting point for designing enzyme inhibitors.
Molecular Target Modulation in Cellular Systems (e.g., in vitro Modulation of PCSK9 and LDL-R Expression)
The regulation of cholesterol homeostasis is a key area of pharmacological research. The low-density lipoprotein receptor (LDLR) plays a crucial role in this process, and its levels are modulated by the proprotein convertase subtilisin/kexin type 9 (PCSK9), which promotes LDLR degradation. nih.gov
Studies have investigated the ability of natural product extracts to modulate the expression of LDLR and PCSK9. For instance, supercritical CO2 extracts of Mentha longifolia, containing compounds like piperitone (B146419) oxide, have been shown to induce LDLR expression and reduce PCSK9 secretion in human hepatoma cell lines. nih.gov While these findings highlight the potential for natural compounds to influence these pathways, direct studies investigating the effect of this compound on PCSK9 and LDL-R expression are not prominently available in the current scientific literature.
Structure-Activity Relationship (SAR) Studies for Developing Chemical Probes
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for the development of potent and selective therapeutic agents and chemical probes. nih.gov For benzofuran derivatives, SAR studies have revealed that substitutions at various positions on the core structure are critical for their biological activity. mdpi.com
For example, in the development of potential therapeutics for inflammatory bowel disease (IBD), various benzofuran-3(2H)-one derivatives were synthesized and tested. nih.gov These studies showed that specific substitutions led to potent inhibitory effects on the adhesion of monocytes to colon epithelial cells, a key event in IBD. nih.gov Earlier SAR studies on benzofuran derivatives also indicated that substitutions at the C-2 position, where the dimethyl groups are located in this compound, were crucial for cytotoxic activity against cancer cells. mdpi.com
| Study Area | Key SAR Finding | Reference |
| Anticancer Activity | Substitutions at the C-2 position of the benzofuran ring are crucial for cytotoxic activity. | mdpi.com |
| Anti-inflammatory Activity | Specific substitutions on the benzofuran-3(2H)-one core lead to potent inhibition of monocyte adhesion. | nih.gov |
| IDO Inhibition | The quinone moiety and specific substitutions (e.g., 5-methoxy-2-methyl) on the benzofuran scaffold are important for activity. | rsc.orgnih.gov |
Potential Applications in Materials Science and Organic Electronics
The primary application of this compound and related structures in materials science is as stabilizers for polymers. google.comchimia.ch As detailed in section 7.1.2, their ability to act as chain-breaking antioxidants makes them highly effective at preventing the thermo-oxidative degradation of plastics during high-temperature processing. google.com The development of polymer-bound antioxidants, where the stabilizer is chemically attached to the polymer, is an advanced strategy to prevent the loss of the antioxidant due to volatility or leaching. google.com
The field of organic electronics relies on organic molecules with specific electronic properties. While heterocyclic compounds are a cornerstone of this field, specific research into the application of this compound in organic electronics is not widely documented. However, the conjugated system of the benzofuran core suggests that derivatives could be explored for such applications in the future.
Exploration of Benzofuranone Derivatives as Fluorophores in Chemical Sensing
The intrinsic structural features of the benzofuranone core have prompted investigations into the potential of its derivatives as fluorophores for chemical sensing applications. These studies leverage the modification of the benzofuranone scaffold to develop fluorescent probes that can detect and image specific analytes within biological systems.
Research has demonstrated that by introducing specific functional groups to the benzofuranone structure, fluorescent probes with high sensitivity and selectivity for particular molecules can be engineered. A notable example is the development of a benzofuranone-derived fluorescent probe, BFSF, designed for imaging sulfite (B76179) in living cells. nih.gov This probe exhibits a strong fluorescence response at 570 nm upon reaction with sulfite when excited at 510 nm. nih.gov The utility of BFSF was particularly highlighted in its ability to image both exogenous and endogenous sulfite in living pulmonary cells under normal incubation conditions. nih.gov Furthermore, it successfully visualized fluctuations in sulfite levels under conditions of severe hypoxia and subsequent reoxygenation, underscoring its potential for studying biological processes related to anesthesia. nih.gov
The design of these fluorescent probes often involves creating a system where the fluorescence is initially "turned off" and is "turned on" in the presence of the target analyte. This mechanism provides a clear signal for detection. The development of such probes based on the benzofuranone moiety has shown advantages including rapid response times, stable signal reporting, high specificity, and low cytotoxicity, making them valuable tools for cellular imaging. nih.gov
Studies on various benzofuran derivatives have explored how structural modifications influence their photophysical properties. These investigations are crucial for optimizing probes for use in single-photon fluorescence microscopy, a common technique in medical imaging. nih.gov While some benzofuran derivatives may not be suitable for two-photon absorption studies, their application as fluorescent markers in single-photon studies remains a significant area of research. nih.gov The versatility of the benzofuran scaffold allows for the synthesis of a wide range of derivatives with tailored fluorescent properties. For instance, intramolecular cyclization reactions have been used to create highly fluorescent aryl-substituted benzofuran derivatives that exhibit enhanced fluorescence at red-shifted emission wavelengths. rsc.org
The solvatochromic behavior of benzofuranone derivatives, or the change in their optical properties in response to the polarity of the solvent, is another critical aspect of their study as fluorescent probes. nih.gov Understanding these properties is essential for their practical application in diverse biological environments. nih.govnih.gov
Below is a table summarizing the photophysical properties of a representative benzofuranone-derived fluorescent probe.
| Probe Name | Excitation Wavelength (nm) | Emission Wavelength (nm) | Target Analyte | Application |
| BFSF | 510 | 570 | Sulfite | Imaging in living hypoxia pulmonary cells nih.gov |
Q & A
Basic: What are the optimal synthetic routes for 2,2-Dimethylbenzofuran-3(2H)-one under green chemistry conditions?
Answer: Ultrasound-assisted synthesis using copper acetate in ethanol under 40–50 kHz irradiation at 50°C for 20–30 minutes offers a green alternative. This method achieves yields >85% by accelerating cyclization via cavitation effects, reducing hazardous solvent use and reaction times compared to thermal methods . Key steps include substrate activation via keto-enol tautomerism and copper-mediated oxidative coupling.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- IR Spectroscopy : Identifies the carbonyl stretch (C=O) at ~1690 cm⁻¹ and aromatic C-H bending at 760–800 cm⁻¹ .
- ¹H/¹³C NMR : Confirms substituents (e.g., methyl groups at δ 1.4–1.6 ppm in ¹H NMR) and ring structure (aromatic protons at δ 6.8–7.9 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 139.06) validate the molecular formula (C₆H₁₀O₂).
Basic: What are the key storage considerations for this compound to ensure stability?
Answer: Store in sealed, amber vials under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the lactone ring or oxidation of the furan moiety. Stability studies indicate <5% degradation over 6 months under these conditions .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL97 refinement determines bond lengths (e.g., C=O at 1.21 Å) and angles (e.g., C-C-O at 121°). For example, orthorhombic symmetry (space group P2₁2₁2₁) with Z = 4 confirms stereochemistry in derivatives . Multi-scan absorption corrections (e.g., Tmin/Tmax = 0.334/0.505) reduce data artifacts .
Advanced: How can computational methods predict the electronic properties and reactivity of this compound?
Answer: Density-functional theory (DFT) with the B3LYP/6-311+G(d,p) basis set calculates HOMO/LUMO energies (e.g., ΔE = 5.2 eV), revealing nucleophilic sites at the carbonyl oxygen. Localized electron density maps (via Multiwfn) identify electrophilic regions for functionalization .
Advanced: What strategies address contradictions in bioactivity data across studies?
Answer:
- Standardized Assays : Use MIC (Minimum Inhibitory Concentration) for antimicrobial activity (e.g., against S. aureus ATCC 25923) with triplicate measurements .
- Comparative Controls : Include positive controls (e.g., ampicillin) and account for solvent effects (DMSO ≤1% v/v).
- Meta-Analysis : Pool data from orthogonal assays (e.g., antioxidant DPPH vs. ABTS) to resolve discrepancies .
Advanced: How to optimize reaction conditions for synthesizing novel derivatives?
Answer:
- Design of Experiments (DoE) : Vary parameters (catalyst loading: 5–15 mol%; temperature: 60–100°C) and analyze via HPLC (C18 column, 254 nm).
- Kinetic Profiling : Monitor intermediates via in situ FTIR (e.g., enolate formation at 1645 cm⁻¹) .
- Green Metrics : Calculate E-factor (waste/product ratio) and atom economy to prioritize sustainable routes .
Basic: What safety precautions are critical when handling this compound?
Answer: Use PPE (nitrile gloves, safety goggles) and work in a fume hood. The compound is classified as flammable (H225) and irritant (H315/H319). Neutralize spills with 10% NaHCO₃ and dispose via incineration (UN 1224, Class 3) .
Advanced: How to analyze reaction mechanisms involving this compound using isotopic labeling?
Answer:
- ¹³C-Labeling : Track carbonyl carbon (C-3) in nucleophilic acyl substitution via ¹³C NMR (δ 170–180 ppm).
- Deuterium Exchange : Probe acidic α-hydrogens (e.g., methyl groups) using D₂O in kinetic isotope effect (KIE) studies .
Advanced: What role do steric effects play in the regioselectivity of this compound reactions?
Answer: The geminal dimethyl groups at C-2 create steric hindrance (~8.5 kcal/mol via MM2 calculations), directing electrophiles to the less hindered C-4 position. This is confirmed by NOESY correlations showing proximity between C-2 methyl protons and aromatic H-7 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
